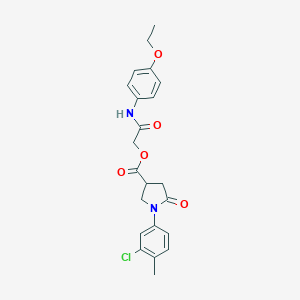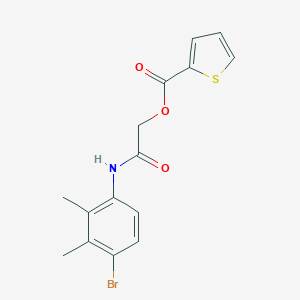![molecular formula C17H19NO4 B270987 N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as EMF-7, is a synthetic compound that belongs to the class of cyclopentafuran derivatives. It has been found to exhibit various biological activities and has been the subject of several scientific studies.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and fibrosis. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activity of transforming growth factor-beta (TGF-β), a cytokine that plays a key role in the development of fibrosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6). This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of fibroblasts. In addition, it has been shown to reduce the expression of collagen and alpha-smooth muscle actin (α-SMA), which are markers of fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It has also been found to exhibit various biological activities, which makes it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its mechanism of action and identify the signaling pathways that are involved in its biological activities. Another direction is to study its effects in animal models of inflammation, cancer, and fibrosis, to determine its potential as a therapeutic agent. Furthermore, it would be interesting to investigate the structure-activity relationship of this compound and design analogs with improved biological activities.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-ethoxybenzoic acid with diethylamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with sodium hydride and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to obtain the final product. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of fibroblasts, which are involved in the development of fibrosis.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO4/c1-2-21-11-5-3-10(4-6-11)18-16(19)14-9-7-12-13(8-9)22-17(20)15(12)14/h3-6,9,12-15H,2,7-8H2,1H3,(H,18,19) |
Clé InChI |
IOFUFMMFEROPMG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)
![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)